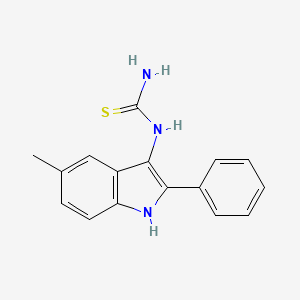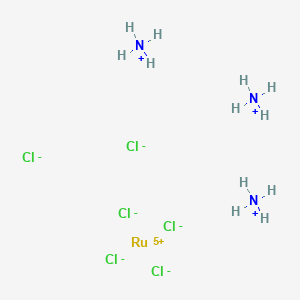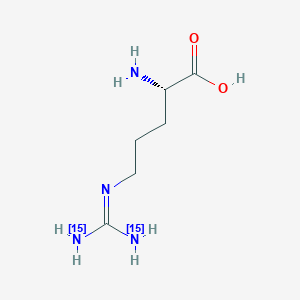
L-Arginine-amidino-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine-amidino-15N2 is a labeled derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes. The compound is specifically labeled with nitrogen-15 isotopes at the amidino group, making it valuable for metabolic and biochemical studies. This isotopic labeling allows researchers to trace and analyze the metabolic pathways and interactions of L-Arginine in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-amidino-15N2 typically involves the incorporation of nitrogen-15 isotopes into the amidino group of L-Arginine. This can be achieved through a series of chemical reactions, including amidination and isotopic exchange reactions. The reaction conditions often require controlled environments to ensure the selective incorporation of the nitrogen-15 isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling isotopic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine-amidino-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions can convert the amidino group to other functional groups.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include nitric oxide, various substituted derivatives of L-Arginine, and reduced forms of the compound. These products are often analyzed using advanced spectroscopic and chromatographic techniques to determine their structure and purity.
Applications De Recherche Scientifique
L-Arginine-amidino-15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nitrogen metabolism and biochemical pathways.
Biology: Helps in understanding the role of L-Arginine in cellular processes and metabolic functions.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, immune disorders, and metabolic conditions.
Industry: Utilized in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of L-Arginine-amidino-15N2 involves its conversion to nitric oxide through enzymatic reactions. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The compound interacts with enzymes such as nitric oxide synthase, which catalyzes the conversion of L-Arginine to nitric oxide. This interaction involves the transfer of electrons and the incorporation of oxygen molecules, leading to the formation of nitric oxide and other metabolites.
Comparaison Avec Des Composés Similaires
L-Arginine-amidino-15N2 is unique due to its isotopic labeling, which allows for precise tracing and analysis in metabolic studies. Similar compounds include:
L-Arginine: The non-labeled form, widely used in various biological and medical applications.
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and is a precursor to L-Arginine.
The isotopic labeling of this compound provides a distinct advantage in research applications, enabling detailed studies of nitrogen metabolism and biochemical pathways.
Propriétés
Numéro CAS |
59681-33-3 |
|---|---|
Formule moléculaire |
C6H14N4O2 |
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i8+1,9+1 |
Clé InChI |
ODKSFYDXXFIFQN-IHCJVETJSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2] |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




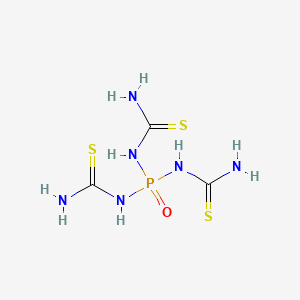

![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

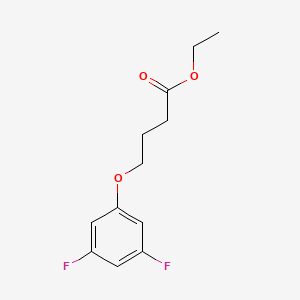
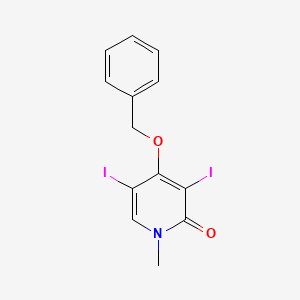
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
